N,N'-[(6-Amino-1,3,5-triazine-2,4-diyl)bis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)
Description
The compound N,N'-[(6-Amino-1,3,5-triazine-2,4-diyl)bis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide) features a central 1,3,5-triazine ring substituted at the 6-position with an amino group. This triazine core is connected via imino linkages to two 9,10-dihydro-9,10-dioxoanthracene (anthraquinone) moieties at the 4,1-positions, which are further bonded to benzamide groups . Such structures are of interest in materials science (e.g., dyes, OLEDs) and pharmaceuticals due to their electronic properties and ability to engage in hydrogen bonding .
Properties
IUPAC Name |
N-[4-[[4-amino-6-[(4-benzamido-9,10-dioxoanthracen-1-yl)amino]-1,3,5-triazin-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H28N8O6/c46-43-51-44(49-31-21-19-29(47-41(58)23-11-3-1-4-12-23)33-35(31)39(56)27-17-9-7-15-25(27)37(33)54)53-45(52-43)50-32-22-20-30(48-42(59)24-13-5-2-6-14-24)34-36(32)40(57)28-18-10-8-16-26(28)38(34)55/h1-22H,(H,47,58)(H,48,59)(H4,46,49,50,51,52,53) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWPLMDIBUMCHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC4=NC(=NC(=N4)N)NC5=C6C(=C(C=C5)NC(=O)C7=CC=CC=C7)C(=O)C8=CC=CC=C8C6=O)C(=O)C9=CC=CC=C9C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H28N8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301108842 | |
| Record name | Benzamide, N,N′-[(6-amino-1,3,5-triazine-2,4-diyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301108842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89923-46-6 | |
| Record name | Benzamide, N,N′-[(6-amino-1,3,5-triazine-2,4-diyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89923-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-((6-Amino-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)))bis(benzamide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089923466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N,N′-[(6-amino-1,3,5-triazine-2,4-diyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301108842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-[(6-amino-1,3,5-triazine-2,4-diyl)bis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N,N'-[(6-Amino-1,3,5-triazine-2,4-diyl)bis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide), also known as C.I. Vat Red 44, is a synthetic compound with a complex structure that has garnered attention due to its potential biological activities. This article explores its biological properties, including anticancer effects, antioxidant activity, and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C₄₅H₂₈N₈O₆
- Molecular Weight : 776.75 g/mol
- CAS Number : 61814-48-0
The compound features a triazine core linked to imino groups derived from anthracene diones and benzamide moieties. This unique structure contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazine derivatives, including this compound. The following table summarizes the cytotoxic effects observed in various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 25 | Induces apoptosis via mitochondrial pathways |
| MCF-7 (Breast) | 16.32 | Inhibition of PI3K/Akt signaling pathway |
| HeLa (Cervical) | 2.21 | Disruption of cell cycle progression |
| HepG2 (Liver) | 12.21 | Activation of pro-apoptotic factors |
The compound demonstrated significant inhibition of cancer cell proliferation through various mechanisms such as apoptosis induction and disruption of critical signaling pathways like PI3K/Akt and mTOR .
Antioxidant Activity
The antioxidative properties of N,N'-[(6-Amino-1,3,5-triazine-2,4-diyl)bis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide) have been evaluated using the ABTS radical cation decolorization assay. The results indicate that it possesses notable antioxidant activity:
| Concentration (μM) | % Inhibition |
|---|---|
| 10 | 41.49 |
| 25 | 73.44 |
| 50 | 87.09 |
At a concentration of 25 μM, the compound exhibited a % inhibition comparable to standard antioxidants like Trolox and ascorbic acid . The presence of phenolic hydroxyl groups in its structure is likely responsible for this antioxidative activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : It acts as an inhibitor of various kinases involved in cancer progression.
- Induction of Apoptosis : The compound triggers apoptotic pathways through mitochondrial dysfunction and activation of caspases.
- Antioxidant Defense : By scavenging free radicals, it reduces oxidative stress in cells.
Case Studies
- Lung Cancer Study : In vitro studies on A549 lung cancer cells showed a significant reduction in cell viability when treated with the compound at concentrations above 25 μM.
- Breast Cancer Research : In MCF-7 cells, the compound's ability to inhibit cell growth was linked to its interference with the PI3K/Akt pathway.
Scientific Research Applications
Materials Science
The compound's unique structure allows it to exhibit interesting electronic and optical properties, making it a candidate for various applications in materials science:
- Organic Light Emitting Diodes (OLEDs) : The anthracene moiety is known for its luminescent properties. Research has indicated that derivatives of anthracene can be utilized in OLEDs due to their ability to emit light efficiently when subjected to an electric current. The incorporation of the triazine unit may enhance the stability and efficiency of these devices .
- Polymeric Materials : The compound can serve as a building block for polymer synthesis. Its ability to form cross-linked networks could lead to the development of novel polymeric materials with enhanced mechanical properties and thermal stability .
Medicinal Chemistry
The biological activity of compounds containing triazine and anthracene moieties has been a focus of medicinal chemistry research:
- Anticancer Activity : Studies have shown that triazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The presence of anthracene may further enhance these effects due to its ability to intercalate with DNA, potentially leading to the inhibition of cancer cell proliferation .
- Antimicrobial Properties : Research indicates that compounds with similar structural features possess antimicrobial activity. This suggests that N,N'-[(6-Amino-1,3,5-triazine-2,4-diyl)bis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide) could be explored for its potential as an antimicrobial agent .
Environmental Science
The environmental implications of this compound are also noteworthy:
- Pollutant Adsorption : Triazine derivatives have been studied for their ability to adsorb pollutants from water sources. The functional groups present in N,N'-[(6-Amino-1,3,5-triazine-2,4-diyl)bis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide) may enhance its efficacy in removing heavy metals and organic pollutants from contaminated water .
Analytical Chemistry
In analytical chemistry, the compound can be utilized as a reagent or indicator due to its distinct spectral properties:
- Fluorescent Probes : The fluorescent nature of the anthracene units can be harnessed for sensing applications. This compound could be developed into a probe for detecting specific ions or molecules based on changes in fluorescence intensity .
Data Tables
Comparison with Similar Compounds
Substituent Variations on the Triazine Core
- 6-Amino (Target Compound): The amino group is electron-donating, increasing the triazine’s nucleophilicity. This may enhance solubility in polar solvents and facilitate further functionalization (e.g., coupling reactions) .
- Chloro-substituted triazines are often intermediates in agrochemicals and pharmaceuticals .
- 6-Phenyl Analog (CAS 49776-52-5, ): The phenyl group adds steric bulk and hydrophobic character, likely reducing solubility in aqueous media. Such substituents are common in dyes and coordination chemistry .
Anthraquinone Linkage Position
- 4,1-Diyl (Target Compound): The imino linkage at the 4,1-positions of anthraquinone creates a linear geometry, favoring planar stacking interactions.
Benzamide Modifications
- Methoxy Substitution (, CAS 84559-87-5): Replacing benzamide with 4-methoxybenzamide introduces methoxy groups, which improve solubility in organic solvents (e.g., DCM, THF) and modulate electronic properties via resonance effects .
- Chlorinated Benzamide (, CAS 83721-54-4): Chlorine atoms on the benzamide increase hydrophobicity and may enhance thermal stability due to stronger van der Waals interactions .
Data Table: Key Structural and Physical Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
